2-Amino-6-ethyl-3-phenylquinoline hydrochloride
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Overview
Description
2-Amino-6-ethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H16N2•HCl. It is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-3-phenylquinoline hydrochloride typically involves the reaction of 2-aminobenzophenone with ethyl iodide in the presence of a base, followed by cyclization to form the quinoline ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines .
Scientific Research Applications
2-Amino-6-ethyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-phenylquinoline
- 2-Amino-6-methyl-3-phenylquinoline
- 2-Amino-6-ethylquinoline
Uniqueness
2-Amino-6-ethyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain research applications where other similar compounds may not be as effective .
Properties
CAS No. |
1170530-06-9 |
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Molecular Formula |
C17H17ClN2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
6-ethyl-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H16N2.ClH/c1-2-12-8-9-16-14(10-12)11-15(17(18)19-16)13-6-4-3-5-7-13;/h3-11H,2H2,1H3,(H2,18,19);1H |
InChI Key |
IFNKBKBJRCKZQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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